molecular formula C11H22ClN B3077520 N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride CAS No. 1048640-84-1

N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride

Cat. No. B3077520
CAS RN: 1048640-84-1
M. Wt: 203.75 g/mol
InChI Key: CRQXEJVKTTZBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride” is a compound that contains a cyclohexene ring . It is classified as an amine hydrochloride, indicating that it is a salt form of an amine compound .

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonist

    A study describes a water-soluble neurokinin-1 receptor antagonist, highlighting its effectiveness in pre-clinical tests related to emesis and depression (Harrison et al., 2001).

  • Analytical Profiles in Forensic Science

    Research has been conducted on the characterization and analysis of various arylcyclohexylamines, including their determination in biological matrices, which is relevant for forensic toxicology (De Paoli et al., 2013).

  • Synthesis for SARS-CoV-2 Treatment Trials

    A compound structurally related to N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride was synthesized for potential use in SARS-CoV-2 treatment trials (Manolov et al., 2020).

  • Synthesis of Intermediate for Organic Synthesis

    A study discusses the reduction of ephedrine leading to the formation of a versatile intermediate, which can be used for further synthetic transformations in organic chemistry (Zvilichovsky & Gbara-Haj-Yahia, 2004).

  • Metabolism Studies

    A paper covers the metabolism and toxicological detection of phencyclidine-derived designer drugs in rat urine, which provides insights into the biotransformation of similar compounds (Sauer et al., 2008).

  • Chemistry of Thienopyridines

    Research on the introduction of C-substituents in the thieno[2,3-b]pyridine system, which has implications in chemical synthesis and drug design (Klemm et al., 1984).

  • Synthesis of Novel Pesticide

    A study discusses the synthesis of a novel pesticide, Chromafenozide, where a related compound is used as an intermediate (Shan, 2011).

  • Metamagnetic Nickel(II) Complex

    Research on a single thiocyanato-bridged one-dimensional polymer, which includes a compound structurally similar to the one , and its potential applications in materials science (Chattopadhyay et al., 2007).

  • Polyamine Transporter Studies

    A paper focuses on the effects of N1-substituent in the delivery of polyamine conjugates into cells, which has implications in drug delivery and cell biology (Gardner et al., 2004).

  • Conformation and Configuration Studies

    Research on the conformation and relative configurations of exocyclic amines, which is important for understanding the structural aspects of similar compounds (Montalvo-González et al., 2010).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-9-12-10-8-11-6-4-3-5-7-11;/h6,12H,2-5,7-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQXEJVKTTZBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride

CAS RN

1048640-84-1
Record name 1-Cyclohexene-1-ethanamine, N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048640-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride
Reactant of Route 6
N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.